Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
CAS No.: 113028-17-4
Cat. No.: VC20902178
Molecular Formula: C18H20FN3O3S
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113028-17-4 |
|---|---|
| Molecular Formula | C18H20FN3O3S |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | ethyl 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C18H20FN3O3S/c1-3-25-18(24)15-16(23)11-8-12(19)14(21-6-4-20-5-7-21)9-13(11)22-10(2)26-17(15)22/h8-10,20H,3-7H2,1-2H3 |
| Standard InChI Key | XWZXETKTFKCCPB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)N4CCNCC4 |
| Canonical SMILES | CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)N4CCNCC4 |
Introduction
Chemical Properties and Structure
Structural Identification
Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate consists of a thiazeto-quinoline core structure with several functional groups, including a piperazinyl moiety at position 7, a fluorine atom at position 6, a methyl group at position 1, and an ethyl carboxylate group at position 3 .
Physicochemical Properties
The compound possesses distinct physicochemical properties that are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀FN₃O₃S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 113028-17-4 |
| Physical Appearance | Solid |
| Boiling Point | 581.1 °C at 760 mmHg |
| Density | 1.441 g/cm³ |
| Flash Point | 304.042 °C |
Table 1: Physicochemical properties of Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate
Structural Identifiers
For precise identification in chemical databases and research, the compound is represented using various structural identifiers as shown in Table 2:
Table 2: Structural identifiers for Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate
Synthesis Methods
Primary Synthetic Route
The primary synthetic route for producing Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate involves nucleophilic substitution where piperazine replaces one fluorine atom on a difluorinated thiazeto-quinoline precursor. The reaction typically follows these steps:
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Starting with Ethyl 6,7-difluoro-1-methyl-4-oxo-4H- thiazeto[3,2-a]quinoline-3-carboxylate
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Reacting with piperazine in acetonitrile at elevated temperatures (typically 80°C)
This nucleophilic aromatic substitution reaction capitalizes on the reactivity of the fluorine atoms, particularly the one at position 7, which is more susceptible to nucleophilic attack due to the electron-withdrawing effects of neighboring groups .
Raw Materials and Intermediates
The key raw materials and intermediates required for the synthesis include:
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Piperazine
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Ethyl 6,7-difluoro-1-methyl-4-oxo-4H- thiazeto[3,2-a]quinoline-3-carboxylate
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Suitable solvents (typically acetonitrile or dimethylformamide)
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Base catalysts (such as potassium carbonate) for promoting the nucleophilic substitution
Related synthetic processes in the literature suggest that optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity of the final product .
| Bacterial Strain | MIC Range for Related Compounds (μg/mL) |
|---|---|
| Staphylococcus aureus | 4.1-25 |
| Escherichia coli | 1-10.2 |
| Klebsiella pneumoniae | 1-10.9 |
| Bacillus cereus | 2.4-25 |
| Candida albicans | 25-50.2 |
Table 3: Antimicrobial activity of structurally similar 7-(substituted piperazin-1-yl) fluoroquinolone derivatives
Structure-Activity Relationships and Comparative Analysis
Key Structural Features
The biological activity of Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate and related compounds can be attributed to several critical structural features:
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The thiazeto-quinoline core, which provides the basic scaffold for antibacterial activity
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The fluorine atom at position 6, which enhances cell penetration and binding to bacterial DNA gyrase
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The piperazinyl moiety at position 7, which influences the spectrum of antibacterial activity and pharmacokinetic properties
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The carboxylate group at position 3, which is essential for DNA gyrase inhibition
Comparison with Related Compounds
Table 4 presents a comparison of Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate with structurally related compounds:
Table 4: Comparative analysis of structurally related compounds
This comparative analysis highlights how subtle structural modifications to the basic scaffold can significantly impact biological activity profiles, potentially guiding future drug development efforts.
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